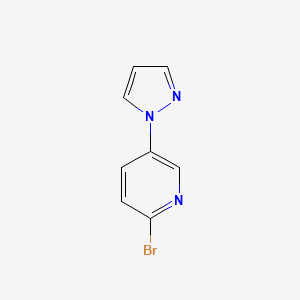

2-Bromo-5-(1h-pyrazol-1-yl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Bromo-5-pyrazol-1-ylpyridine” is a chemical compound with the molecular formula C8H6BrN3. It has a molecular weight of 224.06 . This compound is also known by its IUPAC name, 2-(5-bromo-1H-pyrazol-1-yl)pyridine .

Molecular Structure Analysis

The molecular structure of “2-Bromo-5-pyrazol-1-ylpyridine” can be represented by the InChI code: 1S/C8H6BrN3/c9-7-4-6-11-12(7)8-3-1-2-5-10-8/h1-6H . This code provides a unique representation of the compound’s molecular structure.

Chemical Reactions Analysis

While specific chemical reactions involving “2-Bromo-5-pyrazol-1-ylpyridine” are not available, it’s important to note that pyrazole derivatives are often used as intermediates in various chemical reactions. They can participate in a wide range of reactions, including condensation, cyclization, and substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-5-pyrazol-1-ylpyridine” include a predicted boiling point of 325.2±17.0 °C and a predicted density of 1.63±0.1 g/cm3 . The compound also has a predicted pKa value of 0.57±0.19 .

Aplicaciones Científicas De Investigación

Photoinduced Proton Transfer

2-(1H-pyrazol-5-yl)pyridine derivatives, including 2-Bromo-5-pyrazol-1-ylpyridine, exhibit exciting behavior in photoinduced proton transfer processes. These compounds engage in excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer in complexes with alcoholic partners. Such reactions are crucial for understanding photophysical processes and developing materials with unique luminescence properties for applications in sensors and organic electronics (Vetokhina et al., 2012).

Ancillary Ligand Role in Color Tuning

The structure of 2-Bromo-5-pyrazol-1-ylpyridine plays a significant role in the color tuning of iridium tetrazolate complexes. These complexes demonstrate a wide range of emission properties, influenced by the nature of the ancillary tetrazolate ligand. This finding is pivotal for the development of materials for organic light-emitting devices (OLEDs) and biological labeling, highlighting the compound's importance in the design of functional materials with tailored photophysical characteristics (Stagni et al., 2008).

Ligand Synthesis and Metal Complexation

The synthesis of ligands incorporating 2-Bromo-5-pyrazol-1-ylpyridine and their metal complexation behavior are critical for the construction of coordination compounds with potential applications in catalysis, magnetic materials, and molecular electronics. These studies provide insights into the versatile coordination chemistry of pyrazolylpyridines, allowing for the exploration of novel reactivity patterns and the development of materials with unique electronic and magnetic properties (Tovee et al., 2010).

Antiproliferative Agents Development

The chemical framework of 2-Bromo-5-pyrazol-1-ylpyridine is explored in the synthesis of novel pyrazole derivatives with significant antiproliferative activity against various cancer cell lines. This research underscores the compound's potential as a scaffold for the development of new therapeutic agents targeting leukemia and breast cancer, offering pathways for the discovery of novel anticancer compounds (Ananda et al., 2016).

Direcciones Futuras

While specific future directions for “2-Bromo-5-pyrazol-1-ylpyridine” are not mentioned in the available literature, it’s worth noting that pyrazole derivatives are a topic of ongoing research due to their wide range of potential applications in fields such as medicinal chemistry and material science . Further studies could explore the synthesis, properties, and potential applications of “2-Bromo-5-pyrazol-1-ylpyridine” in more detail.

Mecanismo De Acción

Target of Action

Similar pyrazole derivatives have been reported to inhibit cyclin-dependent kinase 2 (cdk2) and tropomyosin receptor kinases (trks) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment . TRKs are associated with cell proliferation and differentiation, and their continuous activation and overexpression can lead to cancer .

Mode of Action

Based on the known targets of similar compounds, it can be hypothesized that this compound may interact with its targets (cdk2 or trks) and inhibit their activity, leading to changes in cell cycle progression or cell differentiation .

Biochemical Pathways

If the compound acts on cdk2 or trks, it could potentially affect pathways related to cell cycle regulation or cell differentiation .

Result of Action

If the compound acts on cdk2 or trks, it could potentially inhibit cell cycle progression or cell differentiation, leading to the death of cancer cells .

Propiedades

IUPAC Name |

2-bromo-5-pyrazol-1-ylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-8-3-2-7(6-10-8)12-5-1-4-11-12/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUFYLIOKMDQDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CN=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1-cyclopropylethyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B2771489.png)

![ethyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-2-methylpropanoate](/img/structure/B2771492.png)

![3-({Pyrido[2,3-d]pyrimidin-4-yl}amino)-1-(thiophen-3-yl)propan-1-ol](/img/structure/B2771494.png)

![1-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2771495.png)

![2-[(Pyridin-3-yl)methoxy]pyridine](/img/structure/B2771499.png)

![5-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine](/img/structure/B2771503.png)

![N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2771504.png)

![N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl}prop-2-enamide](/img/structure/B2771508.png)